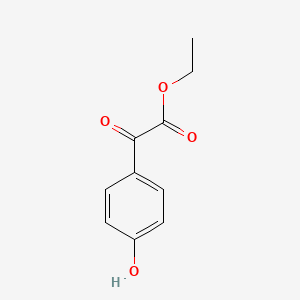

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSXZYDBNQVSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate CAS 70080-54-5

An In-Depth Technical Guide to Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate (CAS 70080-54-5)

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile α-keto ester intermediate crucial for synthetic chemistry and drug discovery. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, analysis, and applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound, also known as ethyl 4-hydroxybenzoylformate, is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1][2] Its structure incorporates three key reactive sites: a phenolic hydroxyl group, an α-keto group, and an ethyl ester. This unique combination allows for a wide array of subsequent chemical modifications, making it a valuable building block for constructing more complex molecular architectures.

Its primary value lies in its role as a scaffold for generating libraries of compounds for high-throughput screening and as a key intermediate in the targeted synthesis of pharmacologically active agents. Derivatives of phenyl-oxoacetates are precursors to compounds with potential antibacterial, anticancer, and other therapeutic properties.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in synthesis and for its unambiguous identification.

Core Properties

The key physicochemical properties of this compound are summarized below. These values are critical for reaction planning, purification, and storage.

| Property | Value | Source |

| CAS Number | 70080-54-5 | [2][4][5] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | (4-Hydroxyphenyl)-oxo-acetic acid ethyl ester, ethyl 4-hydroxybenzoylformate | [1][2][6] |

| Appearance | Typically a solid or semi-solid | [7] |

| Storage | Sealed in a dry, room-temperature environment is recommended | [7] |

Spectroscopic Signature

Analytical characterization is essential for confirming the identity and purity of the synthesized compound. The expected spectroscopic data are crucial benchmarks for this validation.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the para-substituted aromatic protons (two doublets, AA'BB' system), the ethyl group (a quartet and a triplet), and a singlet for the phenolic hydroxyl proton (exchangeable with D₂O). |

| ¹³C NMR | Resonances for the carbonyl carbons (ketone and ester), aromatic carbons (including the C-O substituted carbon), and the ethyl group carbons. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C=O stretching of the ketone (~1680 cm⁻¹), C=O stretching of the ester (~1730 cm⁻¹), and C-O stretching. |

| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight (194.18). High-resolution mass spectrometry (HRMS) should confirm the exact mass of 194.0579.[1] |

Note: Actual spectral values should be determined empirically on the synthesized material and compared against reference data or computational predictions.[8][9]

Synthesis Pathway: The Friedel-Crafts Acylation

The most direct and common route to this compound is the Friedel-Crafts acylation of phenol.[10][11] This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring.

Mechanistic Considerations and Experimental Causality

The Friedel-Crafts acylation of phenols presents a unique challenge. Phenols are bidentate nucleophiles, meaning they can react at two positions: C-acylation on the aromatic ring to form the desired hydroxyarylketone, or O-acylation on the phenolic oxygen to form a phenyl ester.[12]

Expertise Insight: The choice of catalyst and reaction conditions is paramount to directing the reaction towards the desired C-acylation product.

-

Catalyst Choice: A strong Lewis acid, typically aluminum trichloride (AlCl₃), is required to generate the highly electrophilic acylium ion from the acylating agent, ethyl oxalyl chloride.[10][11]

-

Stoichiometry: Unlike truly catalytic Friedel-Crafts alkylations, acylation reactions often require stoichiometric or even excess amounts of the Lewis acid. This is because the lone pair of electrons on the oxygen of the phenol coordinates strongly with AlCl₃.[12] Furthermore, the product ketone is a moderate Lewis base and forms a stable complex with the catalyst, effectively sequestering it.[10] An excess of catalyst ensures enough is available to drive the reaction.

-

Reaction Control: Higher catalyst concentrations and appropriate temperatures favor the thermodynamically more stable C-acylated product over the kinetically favored O-acylated product. The O-acylated ester can also undergo a Fries rearrangement under these conditions to yield the C-acylated ketone.[12]

Caption: Friedel-Crafts acylation pathway for synthesis.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system. Adherence to these steps, with careful monitoring, should yield the desired product.

Safety Precaution: This reaction must be performed in a well-ventilated fume hood. AlCl₃ is highly reactive with moisture, and ethyl oxalyl chloride is corrosive and lachrymatory.[13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[14][15]

-

Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂ or Drierite) to protect the reaction from atmospheric moisture.

-

Solvent and Catalyst: Charge the flask with a suitable inert solvent (e.g., dichloromethane or nitrobenzene) and cool it to 0-5°C in an ice bath. Carefully and portion-wise, add anhydrous aluminum trichloride (AlCl₃) with stirring.

-

Reactant Addition: Dissolve phenol in a minimal amount of the same inert solvent and add it to the dropping funnel. Add the phenol solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10°C.

-

Acylating Agent Addition: Once the phenol addition is complete, add ethyl oxalyl chloride to the dropping funnel. Add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains controlled.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

-

Washing: Wash the combined organic extracts sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Analytical Validation Workflow

The crude product from the synthesis will contain unreacted starting materials, byproducts, and residual solvent. A robust purification and validation workflow is essential to obtain the compound at the high purity required for research and development.

Sources

- 1. This compound | C10H10O4 | CID 11715332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Ethyl 2-(3-amino-4-hydroxyphenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. 70080-54-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 70080-54-5 [sigmaaldrich.com]

- 7. Ethyl 2-(4-hydroxyphenyl)acetate | 17138-28-2 [sigmaaldrich.cn]

- 8. psasir.upm.edu.my [psasir.upm.edu.my]

- 9. lehigh.edu [lehigh.edu]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. 傅-克酰基化反应 [sigmaaldrich.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. chemicea.com [chemicea.com]

- 15. fishersci.ca [fishersci.ca]

Navigating Ambiguity: A Technical Guide to the Physical Properties of Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate Solid vs. Oil

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The inconsistent physical presentation of ethyl 2-(4-hydroxyphenyl)-2-oxoacetate, manifesting as either a crystalline solid or a viscous oil, presents a significant challenge in pharmaceutical development. This variability can profoundly impact critical downstream processes, including formulation, bioavailability, and stability. This in-depth technical guide provides a comprehensive framework for characterizing and understanding the underlying physicochemical principles governing these different states. We will delve into the critical concepts of polymorphism and amorphous states, detail robust experimental protocols for their characterization, and discuss the implications of these findings for drug development. This guide is structured to empower researchers with the knowledge to control and predict the physical form of this and similar active pharmaceutical ingredients (APIs).

Introduction: The Enigma of Physical Form

This compound (Figure 1) is a key intermediate in the synthesis of various pharmaceutical compounds. However, its propensity to exist as either a stable solid or a persistent oil is a common hurdle in its handling and processing.[1] This physical dichotomy is not merely a matter of convenience; it strikes at the heart of drug efficacy and manufacturability. The solid form, typically crystalline, offers advantages of stability and predictable dissolution, while the oily state, which may be an amorphous form or a supercooled liquid, can lead to handling difficulties and unpredictable physicochemical behavior.[2] Understanding the root cause of this dimorphism is paramount for ensuring consistent product quality and performance.[3][4]

This guide will equip you with the strategic and technical expertise to:

-

Differentiate between the solid and oil forms of this compound using state-of-the-art analytical techniques.

-

Elucidate the underlying phenomena, such as polymorphism or the presence of impurities, that dictate the physical state.

-

Implement a systematic workflow for the comprehensive solid-state characterization of APIs.

The Core of the Matter: Polymorphism and Amorphous States

The ability of a single compound to exist in multiple crystalline forms is known as polymorphism.[6][7] These different crystalline arrangements, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability.[8] It is plausible that the solid form of this compound is one polymorph, while the conditions under which it is synthesized or purified may favor the formation of a less stable, lower-melting polymorph or an amorphous solid, which presents as an oil at room temperature.[2]

An amorphous solid lacks the long-range molecular order characteristic of crystalline materials.[9] This disordered state can result in higher solubility but also greater physical and chemical instability.[2] The oily form of our subject compound could very well be an amorphous state.

The following diagram illustrates the potential energetic relationships between different solid forms.

Diagram 1. Potential energetic relationships between solid forms.

A Multi-pronged Approach to Characterization: Experimental Protocols

No single technique can fully elucidate the solid-state properties of a compound.[10] A comprehensive characterization requires a multi-disciplinary approach.[10][11] Below, we detail the key analytical techniques and provide step-by-step protocols.

Thermal Analysis: Unveiling Thermal Transitions

Thermal analysis techniques are fundamental for characterizing the solid state of pharmaceuticals.[12]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14][15] This technique is invaluable for determining melting points, glass transitions (for amorphous materials), and polymorphic transitions.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample (solid or oil) into an aluminum DSC pan. If the sample is an oil, ensure it is evenly distributed at the bottom of the pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature to 200 °C at a rate of 10 °C/min.

-

Hold at 200 °C for 2 minutes to erase thermal history.

-

Cool the sample to -20 °C at a rate of 20 °C/min.

-

Ramp the temperature back to 200 °C at 10 °C/min.

-

-

Data Analysis:

-

Solid: Look for a sharp endothermic peak corresponding to the melting point. The presence of multiple peaks may indicate polymorphism.

-

Oil: Look for a step-change in the baseline, which indicates a glass transition (Tg), a characteristic of an amorphous material. An exothermic peak upon heating could signify crystallization of the amorphous form. A subsequent endothermic peak would be the melting of the newly formed crystalline material.

-

HSM combines microscopy with thermal analysis, allowing for the visual observation of thermal events.[9][16][17] It is an excellent complementary technique to DSC.[10][16]

Experimental Protocol:

-

Sample Preparation: Place a small amount of the sample on a microscope slide. For the oil, a thin film is sufficient. For the solid, a few crystals are ideal.

-

Instrument Setup: Place the slide on the hot stage of the microscope.

-

Thermal Program:

-

Heat the sample at a controlled rate (e.g., 10 °C/min) while observing through the microscope, often with cross-polarized light.

-

-

Data Analysis:

-

Solid: Observe changes in crystal morphology, melting behavior, and any solid-solid transitions. Crystalline materials will exhibit birefringence under cross-polarized light, which will disappear upon melting.

-

Oil: The oil will be isotropic (dark) under cross-polarized light. Observe for any signs of crystallization upon heating or cooling.

-

X-Ray Powder Diffraction (XRPD): The Fingerprint of a Crystal

XRPD is a powerful, non-destructive technique for identifying and characterizing crystalline materials. Each crystalline solid has a unique diffraction pattern, which serves as its "fingerprint".[18] Amorphous materials do not produce sharp diffraction peaks but rather a broad halo.[11]

Experimental Protocol:

-

Sample Preparation: Gently grind the solid sample to a fine powder to ensure random orientation of the crystallites. For the oil, it can be analyzed directly in a low-background sample holder.

-

Instrument Setup: Place the sample in the XRPD instrument.

-

Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source.

-

Data Analysis:

-

Solid: The resulting diffractogram will show a series of sharp peaks. The positions and relative intensities of these peaks are characteristic of a specific crystalline form.

-

Oil: The diffractogram will show a broad, diffuse halo, confirming the amorphous nature of the sample.

-

The following diagram outlines the workflow for characterizing the solid and oil forms of this compound.

Diagram 2. Experimental workflow for physical form characterization.

Quantitative Data Summary

| Property | Solid Form (Crystalline) | Oil Form (Amorphous) |

| Appearance | Crystalline solid | Viscous liquid/oil |

| DSC | Sharp melting endotherm | Glass transition (Tg) |

| HSM | Birefringent under polarized light, melts at a distinct temperature | Isotropic under polarized light, may show flow at Tg |

| XRPD | Sharp diffraction peaks | Broad halo |

Implications for Drug Development

The physical form of an API has profound implications for drug development.[3][4][19]

-

Bioavailability: The amorphous form, being generally more soluble, may exhibit enhanced bioavailability.[8] However, its potential for conversion to a less soluble crystalline form during storage could compromise the long-term efficacy of the drug product.[4]

-

Stability: Crystalline forms are typically more thermodynamically stable than their amorphous counterparts.[2] The oily, amorphous form may be prone to degradation and physical instability.

-

Manufacturing: The handling of a viscous oil can be challenging in a manufacturing setting, impacting processes such as weighing, blending, and formulation. A stable, crystalline solid is often preferred for its predictable flow and handling properties.[1]

Conclusion: From Ambiguity to Control

The existence of this compound as both a solid and an oil underscores the critical importance of comprehensive solid-state characterization in pharmaceutical development. By employing a synergistic combination of thermal analysis and X-ray diffraction, researchers can move beyond ambiguity to a state of control. A thorough understanding of the physical forms of an API allows for the selection of the optimal form for development, the design of robust crystallization processes, and the formulation of safe, stable, and effective drug products. The principles and protocols outlined in this guide provide a robust framework for navigating the complexities of solid-state chemistry and ensuring the consistent quality of pharmaceutical ingredients.

References

- The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids. (n.d.). Elsevier.

- Hot stage microscopy and its applications in pharmaceutical characteriz

- Hot Stage Microscopy (HSM) for Polymorphic Characterization in Pharmaceuticals. (2023, February 19).

- Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical M

- Chapter 3.

- Hot Stage Microscopy for Thermal Analysis Needs. (n.d.). ImageProVision.

- Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? (2025, March 24). Solitek Pharma.

- Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. (n.d.).

- A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development. (n.d.).

- Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods. (n.d.). Rigaku.

- Solid State Characterization and Pharmaceutical Development. (n.d.).

- X-ray Powder Diffraction in Drug Polymorph Analysis. (n.d.).

- Solid-State Characterization in Drug Development and Formul

- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC. (n.d.). NIH.

- Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC. (n.d.). NIH.

- The importance of solid form science in modern drug development. (2019, October 2). Chemistry World.

- Differential Scanning Calorimeter. (n.d.). Duke SMIF.

- Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High. (n.d.).

- Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance. (n.d.). MDPI.

- Solid Form Selection in the Pharmaceutical Industry: Importance in the Drug Development Process. (2019, November 18). YouTube.

- Ethyl 2-(4-hydroxyphenyl)

- Differential scanning calorimetry. (n.d.). Wikipedia.

- X-ray diffraction study of the polymorphism in Er2O3 driven by ball milling. (2025, September 2).

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).

- Polymorphism identification with X-Ray Diffraction. (2019, June 1).

- Introduction to X-ray Powder Diffraction Analysis. (n.d.). Poly Crystallography.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. The importance of solid form science in modern drug development | Article | Chemistry World [chemistryworld.com]

- 3. solitekpharma.com [solitekpharma.com]

- 4. A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development – Material Science Research India [materialsciencejournal.org]

- 5. This compound | C10H10O4 | CID 11715332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nishkaresearch.com [nishkaresearch.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. cbd.int [cbd.int]

- 11. omicsonline.org [omicsonline.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. Hot stage microscopy and its applications in pharmaceutical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. imageprovision.com [imageprovision.com]

- 18. polycrystallography.com [polycrystallography.com]

- 19. rroij.com [rroij.com]

Safety data sheet (SDS) for Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

For professionals in research, discovery, and drug development, the introduction of novel chemical entities into the laboratory workflow demands a rigorous and proactive approach to safety. This compound, a compound with significant potential as a building block in synthetic chemistry, is one such entity. Its unique structure, featuring a phenolic ring, a keto group, and an ethyl ester, suggests a reactivity profile that necessitates a comprehensive understanding for safe handling.

This guide moves beyond a standard Safety Data Sheet (SDS) template. It is designed to provide researchers and scientists with the foundational logic behind safety protocols, empowering them to make informed decisions. We will dissect the compound's structure to anticipate potential hazards, establish robust handling procedures, and outline clear, actionable emergency responses. This document serves as a self-validating system of protocols, grounded in established chemical safety principles.

Anticipated Hazard Profile: A Structure-Based Assessment

In the absence of comprehensive toxicological data for this compound, we must infer its potential hazards from its constituent functional groups. This proactive analysis is a cornerstone of laboratory safety when working with new chemical entities.

-

Phenolic Moiety : The 4-hydroxyphenyl group is a structural alert. Phenols, as a class, can be irritating to the skin and eyes.[1]

-

Alpha-Keto Ester : This functionality is reactive and can participate in various chemical transformations. While not intrinsically indicative of a specific hazard, its reactivity warrants careful handling to avoid unintended reactions.

-

Ethyl Ester Group : Drawing parallels with structurally related compounds like ethyl acetate, we can anticipate the potential for serious eye irritation.[2][3] Furthermore, high concentrations of vapors from similar esters may cause drowsiness or dizziness.[2][3][4]

Based on this analysis, it is prudent to handle this compound with the precautions suitable for a compound that is, at a minimum, an eye and skin irritant with the potential for respiratory tract irritation.

Globally Harmonized System (GHS) Classification (Anticipated)

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion / Irritation | Category 2 | Warning | H315: Causes skin irritation.[5] |

| Serious Eye Damage / Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[2][3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[5] |

Physicochemical Characteristics

Understanding the physical properties of a compound is fundamental to its safe handling and storage. The following data is compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | PubChem[6] |

| Molecular Weight | 194.18 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| Physical Form | Solid or Semi-solid | Inferred from related compounds[7] |

| Storage Temperature | Room Temperature, in a dry environment | Sigma-Aldrich[7] |

The Hierarchy of Controls: A Proactive Safety Workflow

The most effective safety protocols prioritize engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This "Hierarchy of Controls" is a fundamental concept in occupational safety and should guide all laboratory work.

Caption: The Hierarchy of Controls prioritizes eliminating hazards over relying on PPE.

Recommended Laboratory Implementation

-

Engineering Controls : All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8][9] An emergency eyewash station and safety shower must be readily accessible.[1]

-

Administrative Controls : Access to areas where this compound is used should be restricted to trained personnel. Designate specific areas for its storage and use. All containers must be clearly labeled.

-

Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical hazard. The following are mandatory:

-

Eye Protection : Splash-proof chemical goggles are required to protect against potential splashes, which could cause serious eye irritation.[2][5]

-

Hand Protection : Wear chemical-resistant gloves, such as nitrile or butyl rubber.[4] Inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after handling.

-

Protective Clothing : A standard laboratory coat must be worn and kept fully buttoned.[1]

-

Standard Operating Procedures: Handling, Storage & Disposal

Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility.

Safe Handling Protocol

-

Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest eyewash station and safety shower.

-

Personal Protective Equipment : Don all required PPE as outlined in Section 3.

-

Chemical Transfer : Use non-sparking tools for all transfers to prevent static discharge, a potential ignition source for residual solvents or the compound itself if it has a low flash point.[10] Avoid generating dust or aerosols.[8]

-

Post-Handling : After use, ensure the container is tightly sealed. Decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[2]

Storage & Stability

-

Conditions : Store in a cool, dry, and well-ventilated area.[9][11] Keep the container tightly closed to prevent moisture contamination.

-

Incompatibilities : Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[1][10]

Accidental Release & Disposal

-

Accidental Release :

-

Evacuate the immediate area and ensure adequate ventilation.[8]

-

Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[2]

-

Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[12]

-

Do not allow the chemical to enter drains or waterways.[8][12]

-

-

Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2]

Emergency Response Protocols

Rapid and correct first aid can significantly mitigate the severity of an accidental exposure. The following procedures should be followed immediately.

Caption: Decision workflow for immediate first aid following chemical exposure.

Detailed First Aid Measures

-

Inhalation : If vapors or dust are inhaled, immediately move the affected person to fresh air.[13][14] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][13]

-

Skin Contact : Promptly remove any contaminated clothing.[15] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][14] Seek medical attention if irritation develops or persists.[1]

-

Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[1]

-

Ingestion : Do NOT induce vomiting.[10] If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water.[8][11] Seek immediate medical attention.[1][13]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[8][11] A water spray can be used to cool fire-exposed containers.[2]

-

Specific Hazards : Thermal decomposition may produce toxic and irritating gases and fumes, including carbon monoxide and carbon dioxide.[2][10]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][10][11]

References

- Covestro. (n.d.). Safety Data Sheet.

- Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Unknown. (n.d.). Material Safety Data Sheet.

- Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES.

- Unknown. (2023). SAFETY DATA SHEETS.

- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.

- AOBChem. (n.d.). Safety Data Sheet 1. Chemical Product and Company Identification.

- Unknown. (2009). SAFETY DATA SHEET.

- AK Scientific, Inc. (n.d.). SDS.

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY.

- Sigma-Aldrich. (n.d.). Ethyl 2-(4-hydroxyphenyl)acetate | 17138-28-2.

- The Perfumers Apprentice. (2021). SAFETY DATA SHEET.

- European Chemicals Agency (ECHA). (2020). Guidance for harmonisation of first aid instructions in the authorisation of biocidal products.

- TRADESAFE. (2024). First Aid Treatment Steps for Chemical Safety.

- Hesperian Health Guides. (2024). First aid for chemicals.

- Flinn Scientific. (n.d.). Ethyl Acetate Safety Data Sheet (SDS).

Sources

- 1. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]

- 2. solutions.covestro.com [solutions.covestro.com]

- 3. Ethyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. nj.gov [nj.gov]

- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 6. This compound | C10H10O4 | CID 11715332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2-(4-hydroxyphenyl)acetate | 17138-28-2 [sigmaaldrich.cn]

- 8. chemicea.com [chemicea.com]

- 9. aobchem.com [aobchem.com]

- 10. fishersci.ca [fishersci.ca]

- 11. media.hiscoinc.com [media.hiscoinc.com]

- 12. images.thdstatic.com [images.thdstatic.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. en.hesperian.org [en.hesperian.org]

- 15. webgate.ec.europa.eu [webgate.ec.europa.eu]

Methodological & Application

Application Note: Optimized Hantzsch Thiazole Synthesis Targeting 4-(4-Hydroxyphenyl)thiazole-5-carboxylates

[1][2]

Executive Summary

This protocol outlines the synthesis of Ethyl 2-amino-4-(4-hydroxyphenyl)thiazole-5-carboxylate via a modified Hantzsch condensation.[1][2] While Ethyl 4-hydroxybenzoylformate is a valuable intermediate for thiohydantoins, the synthesis of the aromatic thiazole core requires the Ethyl 4-hydroxybenzoylacetate scaffold to facilitate the formation of the critical

Key Applications

Mechanistic Pathway & Logic

The reaction proceeds through two distinct phases:[1][2]

-

Activation: Selective

-bromination of the -

Cyclocondensation: Nucleophilic attack by thiourea sulfur, followed by imine formation and dehydration (aromatization).[1][2]

Reaction Scheme Visualization

The following diagram illustrates the molecular logic, highlighting the divergence between the Formate (non-Hantzsch) and Acetate (Hantzsch-active) pathways.[1][2]

Figure 1: Mechanistic divergence.[1][2] The green pathway represents the validated Hantzsch route described in this protocol.

Experimental Protocol

Safety Warning: Bromine and

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |

| Ethyl 4-hydroxybenzoylacetate | 1.0 | Substrate | Starting material (commercially available).[1][2] |

| N-Bromosuccinimide (NBS) | 1.05 | Halogen Source | Preferred over |

| Thiourea | 1.2 | Nucleophile | Excess ensures complete consumption of bromide.[1][2] |

| Ethanol (Absolute) | Solvent | Medium | Polar protic solvent facilitates condensation.[1][2] |

| p-Toluenesulfonic acid (cat.) | 0.1 | Catalyst | Optional: Accelerates dehydration.[1][2] |

| Sodium Acetate | 1.5 | Base | Neutralizes HBr byproduct.[1][2] |

Step-by-Step Methodology

Phase 1: In-Situ Bromination (

-Halogenation)[1][2]

-

Preparation: Dissolve Ethyl 4-hydroxybenzoylacetate (10 mmol, 2.08 g) in 20 mL of acetonitrile (ACN) or ethyl acetate.

-

Expert Insight: ACN is preferred for NBS brominations due to higher solubility of the succinimide byproduct.[2]

-

-

Addition: Add p-Toluenesulfonic acid (p-TSA) (1 mmol, 190 mg) as a catalyst.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) portion-wise over 15 minutes at 0°C.

-

Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 1-2 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2]

Phase 2: Hantzsch Condensation[1][2]

-

Solvent Switch (Optional but Recommended): Evaporate the ACN under reduced pressure.[1][2] Redissolve the residue in 30 mL of Absolute Ethanol .

-

Cyclization: Add Thiourea (12 mmol, 0.91 g) directly to the ethanolic solution.

-

Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours.

-

Workup: Cool the mixture to RT.

-

Purification: Filter the solid, wash with cold water (2x 20 mL) and cold ethanol (1x 10 mL). Recrystallize from Ethanol/Water if necessary.[2]

Critical Process Parameters (CPP) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete bromination | Ensure NBS is fresh (white, not yellow). Add catalytic p-TSA. |

| Sticky Product | Polymerization or oligomers | Avoid overheating during bromination.[1][2] Keep T < 25°C in Phase 1. |

| Regioselectivity | Bromination at phenolic ring | The active methylene is more reactive, but ensure 1.05 eq NBS is strictly controlled.[1][2] Protect phenol if necessary (e.g., O-benzyl).[1][2] |

| Starting Material (Formate) | User used Benzoylformate | STOP. Benzoylformate will not yield the Hantzsch thiazole.[1][2] Switch to Benzoylacetate. |

Self-Validating System Check[1][2]

References

-

Hantzsch Thiazole Synthesis Review

-

Synthesis of 2-aminothiazole-5-carboxylates

-

Reactivity of Ethyl Benzoylformate

-

Green Synthesis Approaches

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. bepls.com [bepls.com]

- 5. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

An Application Guide for the Synthesis of Ethyl 4-(4-hydroxyphenyl)-2-methylthiazole-5-carboxylate

The thiazole ring system is a cornerstone of medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into drugs with diverse therapeutic applications, including antibiotics, anti-inflammatory agents, CNS regulators, and anti-cancer therapies.[1][2][3] The synthesis of novel thiazole derivatives, therefore, remains a critical focus for researchers in drug development.

This application note provides a comprehensive, field-tested protocol for the synthesis of Ethyl 4-(4-hydroxyphenyl)-2-methylthiazole-5-carboxylate. This reaction proceeds via a Hantzsch-type thiazole synthesis, a classic and reliable method for constructing the thiazole heterocycle.[4][5][6] We will explore the reaction between ethyl 2-(4-hydroxyphenyl)-2-oxoacetate, an α-ketoester, and thioacetamide, a common thioamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and robust characterization methods.

Reaction Scheme and Mechanism

The core of this synthesis is the condensation reaction between an α-ketoester and a thioamide to form the thiazole ring. This transformation is a variation of the renowned Hantzsch Thiazole Synthesis, which traditionally employs an α-haloketone.[1][5]

Overall Reaction:

Mechanistic Pathway

The reaction mechanism unfolds in a logical sequence of nucleophilic attack, cyclization, and dehydration. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The synthesis initiates with the sulfur atom of thioacetamide, acting as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of the α-ketoester.

-

Intramolecular Cyclization: Following the initial attack and subsequent tautomerization, the nitrogen atom of the thioamide intermediate performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[7] This key step forges the five-membered heterocyclic ring.

-

Dehydration Cascade: The cyclic intermediate undergoes a series of dehydration steps, eliminating two molecules of water to form the stable, aromatic thiazole ring system. This aromatization is the thermodynamic driving force for the reaction.

Caption: Figure 1: Reaction Mechanism

Materials, Safety, and Equipment

Reagents and Materials

| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Properties |

| This compound | 70080-54-5 | 194.18 | Solid |

| Thioacetamide | 62-55-5 | 75.13 | White crystalline solid, slight mercaptan odor[8][9] |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Flammable liquid |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Corrosive liquid |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | White solid |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

| Ethyl Acetate | 141-78-6 | 88.11 | Flammable liquid, solvent for extraction/chromatography |

| Hexane | 110-54-3 | 86.18 | Flammable liquid, solvent for chromatography |

Critical Safety Precautions

-

Thioacetamide: Thioacetamide is a potential carcinogen (IARC Group 2B) and is toxic by ingestion and inhalation.[9][10] All handling must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

-

Solvents: Ethanol, ethyl acetate, and hexane are flammable. Ensure all heating is performed using a heating mantle and condenser in a well-ventilated area, away from open flames or sparks.

-

Acids: Handle hydrochloric acid with care, as it is corrosive.

Required Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

pH paper

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Column chromatography setup (optional, for high purity)

-

Melting point apparatus

-

Access to NMR and Mass Spectrometry facilities for characterization

Experimental Protocol and Workflow

This protocol is designed to be a self-validating system. Checkpoints, such as TLC monitoring, are included to ensure the reaction is proceeding as expected before moving to the next stage.

Caption: Figure 2: Experimental Workflow

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.94 g, 10.0 mmol).

-

Add absolute ethanol (30 mL) and stir until the solid is partially dissolved.

-

In a chemical fume hood, carefully add thioacetamide (0.83 g, 11.0 mmol, 1.1 eq).

-

Attach a reflux condenser to the flask.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 78-80°C) using a heating mantle.

-

Maintain a gentle reflux with continuous stirring for 4-6 hours.

-

-

Monitoring the Reaction:

-

Periodically (e.g., every hour), pause heating, cool slightly, and carefully take a small aliquot from the reaction mixture using a capillary tube.

-

Spot the aliquot on a silica gel TLC plate and elute with a solvent system such as 30% ethyl acetate in hexane.

-

Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting ketoester has disappeared.

-

-

Workup and Isolation:

-

Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture using a rotary evaporator to remove the ethanol.

-

Dissolve the resulting residue in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

-

-

Purification:

-

The crude solid can be purified by recrystallization. A suitable solvent system is ethanol/water.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add water dropwise until the solution becomes cloudy.

-

Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Product Characterization

Confirm the identity and purity of the final product using the following methods:

-

Melting Point: Determine the melting range of the purified crystals. A sharp melting point is indicative of high purity.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the hydroxyphenyl group, the methyl group on the thiazole ring, the ethyl ester protons, and the phenolic -OH proton.

-

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 278.07 m/z).

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Reaction is slow or incomplete | Insufficient heating; impure reagents; incorrect stoichiometry. | Ensure a consistent reflux temperature. Use freshly opened or purified reagents. Double-check molar calculations. |

| Low yield of product | Incomplete reaction; product loss during workup or purification. | Extend reaction time and monitor by TLC. Be careful during extractions to avoid emulsion. Minimize transfers. |

| Oily product instead of solid | Presence of impurities; incomplete removal of solvent. | Attempt purification by column chromatography. Ensure the product is thoroughly dried under high vacuum. |

| Multiple spots on final TLC | Incomplete reaction; formation of side products. | Re-purify via recrystallization or column chromatography. |

Conclusion and Future Applications

This application note details a reliable and reproducible protocol for the synthesis of Ethyl 4-(4-hydroxyphenyl)-2-methylthiazole-5-carboxylate. The Hantzsch-type condensation of an α-ketoester with thioacetamide provides a straightforward route to this valuable heterocyclic scaffold. The 4-hydroxyphenyl substituent is particularly significant, as phenolic hydroxyls are common features in compounds designed to interact with biological targets, such as tyrosinase inhibitors.[11] The synthesized compound serves as a versatile intermediate for further functionalization, enabling the creation of libraries of novel thiazole derivatives for screening in various drug discovery programs.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

YouTube. synthesis of thiazoles. (2019). Available from: [Link]

-

Scholar Chemistry. Material Safety Data Sheet: Thioacetamide. (2009). Available from: [Link]

-

CUTM Courseware. Thiazole. Available from: [Link]

-

Sallam, M. A. E., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1859. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2723949, Thioacetamide. Available from: [Link]

-

Wikipedia. Thioacetamide. Available from: [Link]

-

Goudjil, S., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3505. Available from: [Link]

-

Pshigonova, E. B., et al. (2022). 3-(4-hydroxyphenyl)-2-(thiazol-2-yl)acrylonitriles: Synthesis, chemical and photophysical properties. AIP Conference Proceedings, 2467(1), 030022. Available from: [Link]

-

ResearchGate. A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. (2017). Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Thioacetamide. Available from: [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thioacylation. Available from: [Link]

-

Royal Society of Chemistry. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. (2023). Available from: [Link]

-

PrepChem.com. Synthesis of [[2-[(4-hydroxyphenyl)thio]ethyl]thio]acetic acid. Available from: [Link]

-

ResearchGate. Synthesis of 5‐substituted 2‐(2,4‐dihydroxyphenyl)‐1,3,4‐thiadiazoles | Request PDF. (1991). Available from: [Link]

-

Beilstein-Institut. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. (2021). Available from: [Link]

-

Abdel-rahman, H. M., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Journal of Biomolecular Structure and Dynamics, 1-19. Available from: [Link]

- Google Patents. WO2016046836A2 - A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate.

-

PrepChem.com. Synthesis of ethyl α, α-di(4-hydroxyphenyl)-2-pyridine-acetate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11715332, this compound. Available from: [Link]

-

Al-Ostath, A. I., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 133-145. Available from: [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Thioacetamide | 62-55-5 [chemicalbook.com]

- 9. Thioacetamide - Wikipedia [en.wikipedia.org]

- 10. resources.finalsite.net [resources.finalsite.net]

- 11. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout.[1][2] The synthetic strategy is centered around the well-established Hantzsch thiazole synthesis, a robust method for constructing the thiazole core.[3][4] This guide is intended for researchers and professionals in medicinal chemistry and drug development, offering in-depth procedural details, mechanistic insights, and safety protocols. The synthesis is presented in a three-part workflow: (1) Preparation of 4-hydroxythiobenzamide, (2) Synthesis of ethyl 2-chloroacetoacetate, and (3) The final Hantzsch cyclocondensation to yield the target compound.

Introduction: The Strategic Importance of the Target Molecule

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS No. 161797-99-5) is a heterocyclic compound of significant interest in the pharmaceutical industry.[2][5] Its primary application is as a crucial building block for Febuxostat, where the thiazole ring system is a core structural motif. The synthesis detailed herein employs the Hantzsch thiazole synthesis, a classic and efficient condensation reaction between an α-halocarbonyl compound and a thioamide.[6][7] This approach is favored for its reliability and high yields. Understanding the nuances of preparing the requisite starting materials is as critical as the final cyclization step itself. This guide provides a comprehensive, self-validating protocol for each stage of the synthesis.

Overall Synthetic Workflow

The preparation of the target compound is achieved through a convergent synthesis strategy. Two key intermediates, 4-hydroxythiobenzamide and ethyl 2-chloroacetoacetate, are synthesized independently and then combined in the final step.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Preparation of 4-Hydroxythiobenzamide

This intermediate is synthesized from p-cyanophenol via the addition of a sulfur source. The use of sodium hydrosulfide (NaSH) followed by hydrogen sulfide (H₂S) gas is an effective method for this transformation.[1][8]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 4-Cyanophenol | 767-00-0 | 119.12 g/mol | 50.0 g | 0.42 |

| Sodium Hydrosulfide (NaSH) | 16721-80-5 | 56.06 g/mol | 15.5 g | 0.28 |

| Hydrochloric Acid (2M) | 7647-01-0 | 36.46 g/mol | ~70 mL | - |

| Distilled Water | 7732-18-5 | 18.02 g/mol | 175 mL | - |

| Hydrogen Sulfide (H₂S) | 7783-06-4 | 34.08 g/mol | As needed | - |

Step-by-Step Protocol

-

Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer and gas inlet/outlet, combine 4-cyanophenol (50.0 g) and sodium hydrosulfide (15.5 g) with distilled water (125 mL).

-

Initial Stirring: Stir the mixture at room temperature for 30 minutes.

-

Introduction of H₂S: Seal the vessel. Carefully evacuate the headspace and flush with H₂S gas. Pressurize the vessel with H₂S to 40-50 psi.

-

Heating and Reaction: Heat the mixture to 70°C. Maintain vigorous stirring and a constant H₂S pressure of approximately 55-60 psi for 5-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-cyanophenol) is consumed.

-

Work-up: Cool the reaction to room temperature and carefully vent the excess H₂S gas into a scrubber (e.g., a bleach solution).

-

Neutralization and Precipitation: Neutralize the reaction mixture to a pH of 5-7 by the slow addition of 2M HCl. The product will precipitate as a solid.

-

Isolation and Drying: Collect the solid product by filtration. Wash the filter cake thoroughly with distilled water (2 x 50 mL). Dry the solid under vacuum at 80-85°C to a constant weight.[8]

-

Characterization: The expected product is a solid with a melting point of 192-193°C.[9] Confirm identity using ¹H NMR and IR spectroscopy.

Part 2: Preparation of Ethyl 2-Chloroacetoacetate

This α-halo ketone is prepared by the chlorination of ethyl acetoacetate. Using sulfonyl chloride (SO₂Cl₂) at controlled low temperatures is a highly effective method that minimizes the formation of dichlorinated byproducts.[10]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| Ethyl Acetoacetate | 141-97-9 | 130.14 g/mol | 130.1 g | 1.0 |

| Sulfonyl Chloride | 7791-25-5 | 134.97 g/mol | 141.7 g | 1.05 |

| Sodium Bicarbonate (Sat. Sol.) | 144-55-8 | 84.01 g/mol | As needed | - |

Step-by-Step Protocol

-

Reaction Setup: Add ethyl acetoacetate (130.1 g) to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a caustic soda solution to neutralize HCl and SO₂ gas).

-

Cooling: Cool the reactor to between -5°C and 10°C using an ice-salt or acetone-dry ice bath.

-

Addition of Chlorinating Agent: Slowly add sulfonyl chloride (141.7 g) dropwise from the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.[10]

-

Reaction: After the addition is complete, allow the mixture to slowly warm to 20-25°C and stir for an additional 4 hours.

-

Gas Removal: Slowly reduce the pressure using a vacuum pump to remove the residual dissolved acidic gases (HCl, SO₂), ensuring they are captured by the scrubber.

-

Work-up: Quench the reaction mixture by carefully washing with a saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer.

-

Purification: The crude product is purified by vacuum distillation, collecting the fraction at 107-108°C / 1.87 kPa.[11] This yields the final product as a clear, slightly yellow liquid.[12]

Part 3: Hantzsch Synthesis of the Final Product

This is the final and key step where the thiazole ring is formed by the cyclocondensation of the two previously synthesized intermediates.

Mechanistic Rationale

The Hantzsch synthesis proceeds via a well-defined mechanism.[4][7] First, the highly nucleophilic sulfur atom of the 4-hydroxythiobenzamide attacks the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate (an Sₙ2 reaction). This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. Finally, a dehydration step occurs, leading to the formation of the stable aromatic thiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 4-Hydroxythiobenzamide | 636-63-5 | 153.21 g/mol | 15.3 g | 0.1 |

| Ethyl 2-chloroacetoacetate | 609-15-4 | 164.59 g/mol | 18.1 g | 0.11 |

| Ethanol | 64-17-5 | 46.07 g/mol | 200 mL | - |

| Water | 7732-18-5 | 18.02 g/mol | As needed | - |

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxythiobenzamide (15.3 g) in ethanol (200 mL).

-

Addition of Reactant: Heat the solution to approximately 70°C. Once the thioamide is dissolved, add ethyl 2-chloroacetoacetate (18.1 g) to the solution.[1]

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-3 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting materials are consumed.

-

Precipitation and Isolation: Cool the reaction mixture to room temperature. Add water slowly until the product begins to precipitate out of the solution. Continue adding water to ensure complete precipitation.[1]

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts and impurities.

-

Drying: Dry the collected solid in a vacuum oven at 80°C until a constant weight is achieved.

-

Characterization: The final product, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, should be characterized to confirm its identity and purity.

Product Characterization Data

| Property | Expected Value |

| Appearance | Solid[13] |

| Molecular Formula | C₁₃H₁₃NO₃S[13] |

| Molecular Weight | 263.31 g/mol [13][14] |

| Melting Point | ~180 °C[2] |

| ¹H NMR, ¹³C NMR, MS | Spectra should be consistent with the proposed structure.[15] |

| Purity (HPLC) | ≥ 98%[5][16] |

Safety and Handling Precautions

-

Hydrogen Sulfide (H₂S): Extremely toxic and flammable gas. All manipulations must be performed in a well-ventilated fume hood. A dedicated H₂S detector and a scrubber system are mandatory.

-

Sulfonyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Corrosive Acids/Bases: Handle hydrochloric acid and caustic soda solutions with appropriate care and PPE.

-

General Precautions: All steps of this synthesis should be carried out by trained personnel in a properly equipped chemical laboratory.

References

Sources

- 1. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161797-99-5 [chemicalbook.com]

- 2. think.lookchem.com [think.lookchem.com]

- 3. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. chemimpex.com [chemimpex.com]

- 6. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. 4-Hydroxythiobenzamide synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 11. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 12. lifechempharma.com [lifechempharma.com]

- 13. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate AldrichCPR 161797-99-5 [sigmaaldrich.com]

- 14. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate(161797-99-5) 1H NMR [m.chemicalbook.com]

- 16. chemdmart.com [chemdmart.com]

- 17. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 18. Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols: Ethyl 4-Hydroxybenzoylformate as a Versatile Precursor for Thiazole Synthesis in Drug Discovery

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of ethyl 4-hydroxybenzoylformate as a readily available and highly functionalized building block for the synthesis of 4-(4-hydroxyphenyl)thiazole derivatives. We present a robust, two-step synthetic pathway centered around the classic Hantzsch thiazole synthesis, including detailed, validated protocols, mechanistic insights, and characterization data. The resulting scaffold, featuring a key phenolic hydroxyl group, serves as an excellent platform for developing compound libraries for structure-activity relationship (SAR) studies in various therapeutic areas.

Introduction: The Strategic Value of the Thiazole Scaffold

The five-membered heterocyclic thiazole ring is considered a "privileged structure" in drug discovery, prized for its metabolic stability and its ability to engage in diverse non-covalent interactions with biological targets.[3] Its presence in approved drugs like the anti-cancer agent Dasatinib and the vitamin thiamine (B1) underscores its therapeutic importance.[1][4] The development of efficient and versatile synthetic routes to novel thiazole derivatives is therefore a critical endeavor in modern medicinal chemistry.

Ethyl 4-hydroxybenzoylformate emerges as an ideal starting material for this purpose. It possesses three key features:

-

An α-ketoester functionality, primed for conversion into a reactive α-haloketone.

-

A para-hydroxyphenyl group , which provides a crucial hydrogen bonding moiety and a handle for further derivatization.

-

Commercial availability and stability, ensuring a reliable starting point for synthesis campaigns.

This guide focuses on a modified Hantzsch synthesis pathway, a reliable and high-yielding method for constructing the thiazole ring.[5][6]

Synthetic Strategy and Mechanistic Rationale

The overall strategy involves a two-stage process: first, the activation of the α-carbon of ethyl 4-hydroxybenzoylformate via bromination, followed by the cyclocondensation reaction with a thioamide to form the aromatic thiazole ring.

Caption: High-level workflow for thiazole synthesis.

Mechanistic Insight: The Hantzsch Thiazole Synthesis

The cornerstone of this methodology is the Hantzsch reaction.[3][5][6] Its enduring utility lies in its predictability and efficiency.

-

Nucleophilic Attack (SN2): The synthesis begins with the sulfur atom of the thioamide component acting as a potent nucleophile. It attacks the electrophilic α-carbon of the brominated ketoester, displacing the bromide ion. This is a classic SN2 reaction.

-

Intramolecular Cyclization: The resulting intermediate undergoes a rapid intramolecular cyclization. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ester, forming a five-membered heterocyclic intermediate.

-

Dehydration/Aromatization: The final step is a dehydration reaction. The elimination of a water molecule from the cyclic intermediate results in the formation of the stable, aromatic thiazole ring. This aromatization is the thermodynamic driving force for the reaction.

Caption: The stepwise mechanism of the Hantzsch cyclization.

Detailed Experimental Protocols

Safety Precaution: All operations, especially those involving bromine or N-bromosuccinimide, must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of Ethyl 2-bromo-2-(4-hydroxyphenyl)-2-oxoacetate

Rationale: This initial step converts the relatively unreactive α-carbon of the ketoester into a highly electrophilic center by introducing a good leaving group (bromide), thereby "activating" the molecule for the subsequent cyclization. N-Bromosuccinimide (NBS) is often preferred over liquid bromine for its ease of handling and improved selectivity.

Materials:

-

Ethyl 4-hydroxybenzoylformate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Benzoyl Peroxide (BPO) (0.05 eq, optional initiator)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (solvent)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 4-hydroxybenzoylformate (1.0 eq) in CCl₄ (or CH₃CN).

-

Add N-Bromosuccinimide (1.1 eq) and the catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated Na₂S₂O₃ solution (to quench any remaining bromine), saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, ethyl 2-bromo-2-(4-hydroxyphenyl)-2-oxoacetate, is often a viscous oil or low-melting solid and can be used in the next step without further purification. If necessary, purification can be achieved via silica gel column chromatography.

Protocol 2: Synthesis of Ethyl 2-amino-4-(4-hydroxyphenyl)thiazole-5-carboxylate

Rationale: This is the key ring-forming reaction. Ethanol is a common solvent as it effectively dissolves both reactants and the reaction typically proceeds cleanly under reflux conditions. The use of thiourea results in a 2-aminothiazole, a common and highly valuable scaffold in medicinal chemistry.[3]

Materials:

-

Ethyl 2-bromo-2-(4-hydroxyphenyl)-2-oxoacetate (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (absolute)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve the crude ethyl 2-bromo-2-(4-hydroxyphenyl)-2-oxoacetate (1.0 eq) in absolute ethanol.

-

Add thiourea (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 78°C) with stirring for 3-5 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature. A solid precipitate may form.

-

Slowly add saturated NaHCO₃ solution to neutralize the hydrobromide salt formed during the reaction, which often facilitates product precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities.

-

If no precipitate forms, concentrate the reaction mixture in vacuo. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure ethyl 2-amino-4-(4-hydroxyphenyl)thiazole-5-carboxylate.

Data and Characterization

The successful synthesis of the target compounds should be validated through standard analytical techniques.

Table 1: Representative Reaction Parameters and Yields

| Thio-component | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Thiourea | Ethanol | 78 (Reflux) | 3-5 | 75-85% |

| Thioacetamide | Ethanol | 78 (Reflux) | 4-6 | 70-80% |

| Benzothioamide | DMF | 100 | 5-7 | 65-75% |

Table 2: Expected Characterization Data for Ethyl 2-amino-4-(4-hydroxyphenyl)thiazole-5-carboxylate

| Analysis | Expected Result |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~190-195 °C (Varies with purity) |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~9.8 (s, 1H, -OH), ~7.8 (s, 2H, -NH₂), ~7.5 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.2 (q, 2H, -CH₂), ~1.2 (t, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~168, ~161, ~157, ~148, ~130, ~126, ~115, ~110, ~60, ~14 |

| MS (ESI+) | [M+H]⁺ calculated for C₁₂H₁₂N₂O₃S, found to match |

Applications in Drug Development and SAR Studies

The synthesized 4-(4-hydroxyphenyl)thiazole scaffold is a highly attractive starting point for medicinal chemistry programs.

-

SAR Exploration: The 2-position can be easily varied by selecting different thioamides in the Hantzsch synthesis, allowing for exploration of how different substituents impact biological activity.

-

Vector for Further Chemistry: The phenolic hydroxyl group is a versatile handle. It can be alkylated or acylated to generate a library of ether and ester derivatives, probing interactions with specific pockets in a target protein.

-

Proven Bioactivity: This structural motif is present in compounds investigated for a range of activities, including anticancer, anti-inflammatory, and antimicrobial effects, making it a promising core for diverse screening campaigns.[7]

References

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- BEPLS, 13(2). (2024).

-

Chen, J., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PLoS ONE, 7(4), e33385. Available from: [Link]

- ResearchGate. (n.d.).

- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.

- Molecules, 27(2). (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.

- ResearchGate. (n.d.). A perspective on environmentally benign protocols of thiazole synthesis.

- ResearchGate. (n.d.). Scheme 1.

- PrepChem.com. (n.d.). Synthesis of 4-(4-hydroxyphenyl) thiazole.

-

Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(8), 2148. Available from: [Link]

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- ResearchGate. (2024).

-

Bouherrou, O., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 15937-15951. Available from: [Link]

- Google Patents. (n.d.).

- Molecules, 27(2). (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- BenchChem. (n.d.).

-

Tariq, M., et al. (2009). Ethyl 4-(3-benzoylthioureido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o803. Available from: [Link]

- ResearchGate. (2008). Synthesis and reactions of p-hydroxythiobenzamides.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of antimicrobial thiazole derivatives from benzoylformates

Application Note: Targeted Synthesis of Antimicrobial Thiazolyl-Hydrazones from Benzoylformates

Executive Summary

This guide details the synthetic protocol for generating a library of antimicrobial thiazole derivatives utilizing ethyl benzoylformate as the primary scaffold. Unlike standard Hantzsch syntheses that often start with simple acetophenones, using benzoylformates introduces an

Introduction & Chemical Strategy

The Pharmacophore Rationale

The thiazole ring is a cornerstone of antimicrobial design (e.g., Sulfathiazole, Cephalosporins).[1] However, single-ring systems often suffer from metabolic instability or limited potency. Conjugating the thiazole ring to a benzoylformate core via a hydrazone linker (

-

Electronic Modulation: The ester group on the benzoylformate backbone acts as an electron-withdrawing group, modulating the pKa of the hydrazone nitrogen and improving membrane permeability.

-